

# Reasons for the discontinuation of (+)-Igmesine hydrochloride clinical trials

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## Compound of Interest

Compound Name: (+)-Igmesine hydrochloride

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## Technical Support Center: (+)-Igmesine Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(+)-Igmesine hydrochloride**.

## Frequently Asked Questions (FAQs)

Q1: Why were the clinical trials for **(+)-Igmesine hydrochloride** discontinued?

The clinical development of **(+)-Igmesine hydrochloride** was discontinued primarily due to a lack of statistically significant efficacy in Phase III clinical trials for the treatment of major depressive disorder.<sup>[1]</sup>

Key findings that led to the discontinuation include:

- **Inconclusive Efficacy Data:** In a large double-blind, randomized controlled trial with 348 patients, a 25 mg/day dose of Igmesine initially showed a significant improvement in Hamilton Depression Rating Scale (HAM-D) scores compared to placebo during an interim analysis. However, this effect was not statistically significant by the end of the 6-week treatment period.<sup>[1]</sup>

- **Dose-Response Issues:** A higher dose of 100 mg/day did not show any therapeutic benefit. [1] The study authors suggested that the smaller sample size in the 100 mg group (n=50) compared to the 25 mg group (n=100) may have limited the statistical power to detect an effect.[1]
- **High Placebo Response:** Some studies reported a high response rate in the placebo group, which may have masked the potential therapeutic effects of Igmesine.[2]

Q2: Were there any safety concerns that led to the discontinuation of **(+)-Igmesine hydrochloride** clinical trials?

While adverse events were reported, they were not the primary reason for the discontinuation of the clinical trials. The available information indicates that although adverse events were more frequent at the 100 mg dose compared to the 25 mg dose, no patients withdrew from the trials due to these side effects.[1] However, specific details regarding the types and frequencies of adverse events have not been publicly released.[1]

## Troubleshooting Guide for Experimental Research

This guide addresses potential issues researchers might encounter when studying **(+)-Igmesine hydrochloride** in a laboratory setting.

Issue 1: Inconsistent results in cellular assays investigating calcium signaling.

- **Possible Cause:** The modulatory nature of sigma-1 receptor agonists like Igmesine. Igmesine does not directly induce calcium mobilization on its own but rather potentiates the effects of other signaling molecules.[1][3]
- **Troubleshooting Steps:**
  - **Co-stimulation:** Ensure that your experimental protocol includes a primary stimulus to induce calcium signaling (e.g., an IP3 receptor agonist). Igmesine's effects will be most apparent when co-administered with such a stimulus.
  - **Concentration Optimization:** The effective concentration of Igmesine may vary depending on the cell type and the primary stimulus used. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

- Control for Endogenous Ligands: Be aware that neurosteroids like pregnenolone, testosterone, and DHEA are endogenous ligands for sigma-1 receptors and could influence your results.[1] Consider using a system with minimal endogenous ligand interference or accounting for their potential effects.

Issue 2: Lack of observed effect on neuronal firing in electrophysiology experiments.

- Possible Cause: The effect of Igmesine on neuronal firing is dependent on the modulation of NMDA receptor activity.[1]
- Troubleshooting Steps:
  - NMDA Receptor Activation: Design your experiment to include the activation of NMDA receptors. The modulatory effects of Igmesine on neuronal firing are best observed in the presence of NMDA receptor agonists.
  - Recording Location: Focus recordings on hippocampal neurons, as this is a key area where Igmesine's modulation of NMDA receptor-induced firing has been observed.[1]
  - Pre-incubation Time: Ensure adequate pre-incubation time with Igmesine to allow for its interaction with the sigma-1 receptor and subsequent modulation of ion channels.

## Quantitative Data Summary

The following table summarizes the key quantitative data from the main Phase III clinical trial of **(+)-Igmesine hydrochloride** for major depressive disorder.

Parameter	Value	Reference
Largest Clinical Trial Size	348 patients	[1]
Low Dose Group	25 mg/day	[1]
High Dose Group	100 mg/day	[1]
Treatment Duration	6 weeks	[1]
Primary Efficacy Endpoint	Hamilton Depression Rating Scale (HAM-D) Score	[1]

## Experimental Protocols

While detailed, step-by-step protocols from the discontinued clinical trials are not publicly available, the general methodology can be outlined based on the published information.

General Protocol for a Phase III, Randomized, Double-Blind, Placebo-Controlled Trial of **(+)-Igmesine Hydrochloride** in Major Depressive Disorder:

- Patient Recruitment:
  - Enroll patients diagnosed with major depressive disorder based on established diagnostic criteria (e.g., DSM-IV).
  - Obtain informed consent from all participants.
- Randomization:
  - Randomly assign patients to one of three treatment arms:
    - Placebo
    - **(+)-Igmesine hydrochloride** (25 mg/day)
    - **(+)-Igmesine hydrochloride** (100 mg/day)
- Blinding:
  - Ensure that both patients and investigators are blinded to the treatment allocation.
- Treatment Administration:
  - Administer the assigned treatment orally once daily for a period of 6 weeks.
- Efficacy Assessment:
  - Assess the severity of depressive symptoms at baseline and at regular intervals throughout the 6-week treatment period using the Hamilton Depression Rating Scale (HAM-D).

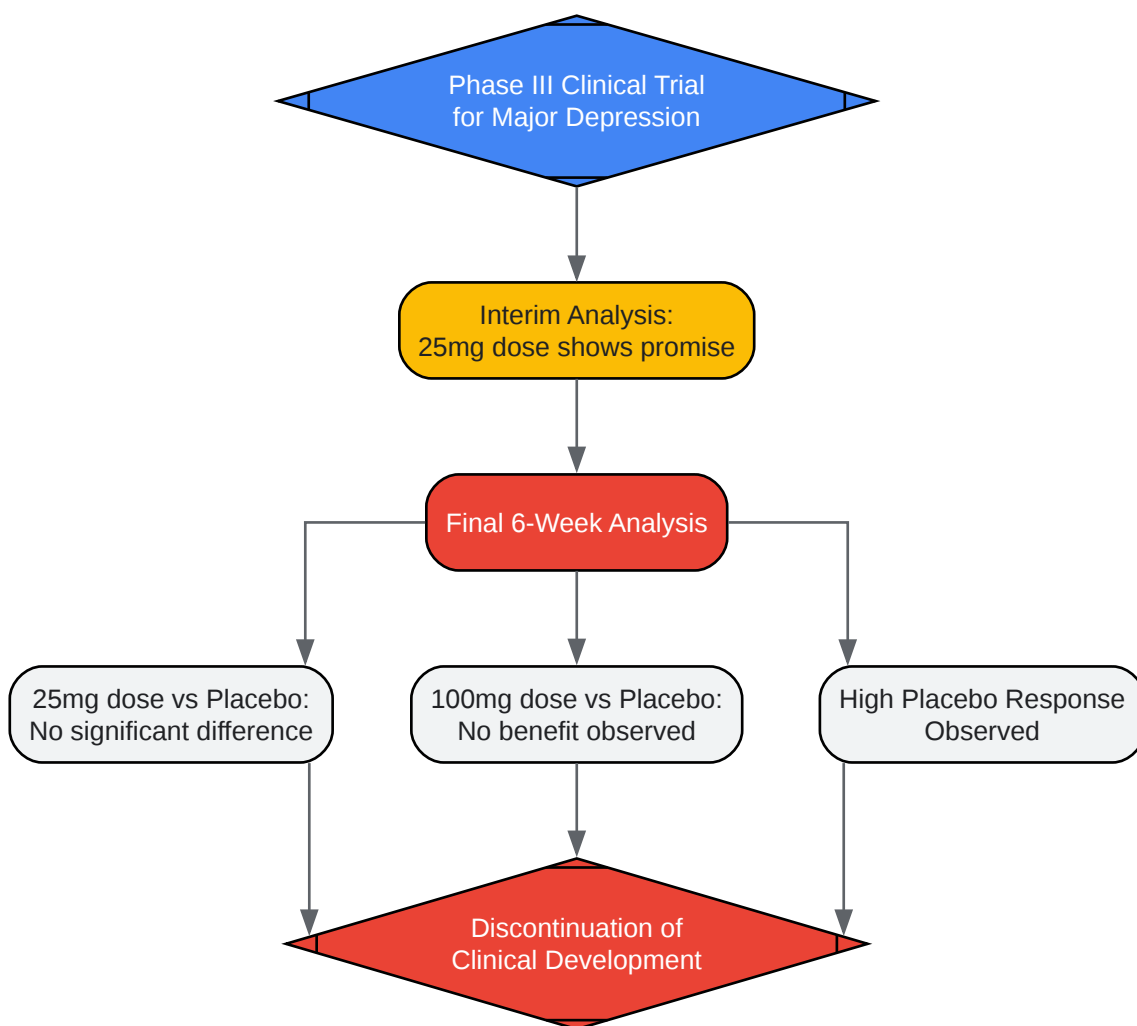
- Conduct an interim analysis of efficacy data.
- Safety Monitoring:
  - Monitor and record all adverse events throughout the study.
- Data Analysis:
  - Compare the change in HAM-D scores from baseline to the end of the treatment period between the Igmesine groups and the placebo group using appropriate statistical methods.

## Visualizations

### Signaling Pathway of (+)-Igmesine Hydrochloride

Caption: Signaling pathway of **(+)-Igmesine hydrochloride**.

### Logical Flow for Discontinuation Decision



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Caption: Decision logic for discontinuing Igmesine trials.

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